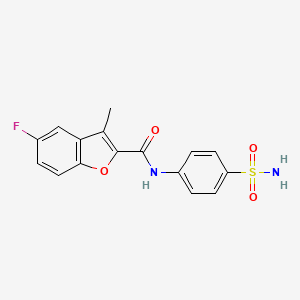
5-fluoro-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro and Methyl Groups: These groups can be introduced via electrophilic aromatic substitution or other suitable methods.
Attachment of the Sulfamoylphenyl Group: This step might involve coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Formation of the Carboxamide Group: This can be done through amide bond formation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzofuran ring.
Reduction: Reduction reactions might target the carboxamide group or other functional groups.
Substitution: The fluoro and sulfamoyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.
Mécanisme D'action
The mechanism of action of 5-fluoro-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluoro-2-carboxamide derivatives: These compounds share the fluoro and carboxamide groups.
Benzofuran derivatives: Compounds with the benzofuran core structure.
Sulfamoylphenyl derivatives: Compounds containing the sulfamoylphenyl group.
Uniqueness
The uniqueness of 5-fluoro-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Propriétés
Formule moléculaire |
C16H13FN2O4S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
5-fluoro-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H13FN2O4S/c1-9-13-8-10(17)2-7-14(13)23-15(9)16(20)19-11-3-5-12(6-4-11)24(18,21)22/h2-8H,1H3,(H,19,20)(H2,18,21,22) |
Clé InChI |
FRZBTKSCMOWKRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133563.png)
![(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12133568.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12133575.png)
![5-[2-(4-Phenylpiperazinyl)ethyl]indolo[2,3-b]quinoxaline](/img/structure/B12133591.png)
![2-[(5Z)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12133602.png)
![N-(3-fluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12133606.png)

![N-(3-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133617.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)a cetamide](/img/structure/B12133624.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12133625.png)
![N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B12133627.png)
![Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12133630.png)
![2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B12133634.png)
![1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12133638.png)
